(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
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Overview
Description
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-proline.
Protection: The amino group of (S)-proline is protected using a Boc group to prevent unwanted side reactions.
Hydroxymethylation: The protected proline undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. The Boc group provides steric protection, ensuring the compound’s stability during reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups. The Boc protection enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways. Its chiral nature allows for selective interactions in biological systems, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLODQXSQDSMHU-WLYNEOFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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